Lrrk2-IN-6

Parkinson's Disease In Vivo Pharmacology Pharmacokinetics

Sourcing a well-characterized LRRK2 inhibitor with reliable CNS exposure for Parkinson's research often means compromising between potency and brain penetration. Lrrk2-IN-6 solves this with a balanced, orally bioavailable profile for in vivo target engagement. Key features: • Dual activity: Inhibits G2019S and WT LRRK2 (IC50: 4.6 μM and 49 μM), providing a ~10.7-fold selectivity window for dose-dependent dissection. • CNS-optimized: High oral bioavailability (F=174%) and potent brain target engagement (pSer935 IC50: 1.3 nM), outperforming early tools like LRRK2-IN-1. • Research utility: Validated for modulation of LRRK2 autophosphorylation (Ser1292/Ser925), serving as an ideal reference standard in cell-based assays.

Molecular Formula C23H24F2N4O2S
Molecular Weight 458.5 g/mol
Cat. No. B12406062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-6
Molecular FormulaC23H24F2N4O2S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=NC=C2)C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F
InChIInChI=1S/C23H24F2N4O2S/c1-15-20(21(28-27-15)16-2-7-26-8-3-16)17-12-18(24)22(19(25)13-17)29-9-4-23(14-29)5-10-32(30,31)11-6-23/h2-3,7-8,12-13H,4-6,9-11,14H2,1H3,(H,27,28)
InChIKeyZTQLTVVZCKVDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2-IN-6: Brain-Penetrant LRRK2 Inhibitor


LRRK2-IN-6, also designated as compound 22, is a small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase strongly implicated in the pathogenesis of Parkinson's disease (PD) [1]. This compound exhibits a distinct dual-activity profile, inhibiting both the pathogenic G2019S mutant (GS LRRK2) and wild-type (WT) LRRK2 with IC50 values of 4.6 μM and 49 μM, respectively . Its demonstrated oral bioavailability and ability to cross the blood-brain barrier (BBB) position it as a valuable tool compound for investigating LRRK2 biology in central nervous system (CNS) models .

Brain-penetrant LRRK2 inhibitor for CNS pathway studies
Oral bioavailability reported to support in vivo PK/PD models
Dual G2019S mutant and wild-type LRRK2 inhibition context

Risks of Substituting LRRK2-IN-6


The LRRK2 inhibitor landscape is characterized by significant heterogeneity in potency, selectivity, brain penetration, and oral bioavailability. Simple substitution of one inhibitor for another can lead to divergent and even contradictory experimental results. For instance, while early-generation tools like LRRK2-IN-1 suffer from poor brain penetration and associated toxicities, other potent inhibitors like CZC-25146 are largely excluded from the CNS, limiting their utility in vivo [1]. Conversely, highly potent and brain-penetrant compounds like MLi-2 represent a different pharmacological profile. LRRK2-IN-6 occupies a unique middle ground, offering a balanced profile of moderate potency, clear mutant selectivity, and robust oral CNS exposure, making it a distinct choice for specific research applications where this balance is critical [2].

Oral bioavailability LRRK2-IN-1 may not provide sufficient oral exposure, potentially limiting chronic CNS dosing.
Brain penetration CZC-25146 exhibits poor brain exposure in rodent models; CNS target engagement may be inadequate.
Potency/selectivity profile Highly potent or ultra-selective inhibitors (e.g., MLi-2) represent a different pharmacological context; endpoint interpretation may shift.

LRRK2-IN-6: Evidence vs. Key Analogs


Oral Bioavailability and CNS Exposure vs. LRRK2-IN-1

LRRK2-IN-6 demonstrates robust oral bioavailability and brain penetration, a stark contrast to the first-generation inhibitor LRRK2-IN-1. In a cross-study comparison using mouse models, LRRK2-IN-6 achieved high oral bioavailability (F=174%) and a long half-life (T1/2=5.4h) conducive to sustained CNS target engagement . Conversely, published data on LRRK2-IN-1 characterize it as having low brain penetration and being not efficiently orally bioavailable, which limits its use in CNS disease models [1].

Oral Bioavailability vs. LRRK2-IN-1
Reported context
F = 174% (reported)
vs LRRK2-IN-1: not efficiently oral
Supports oral CNS dosing in research models
Cross-study comparison; mouse PK models differ
Parkinson's Disease In Vivo Pharmacology Pharmacokinetics

CNS Target Engagement vs. CZC-25146

LRRK2-IN-6 is documented to cross the blood-brain barrier (BBB), a prerequisite for studying LRRK2 in the CNS . In vivo, LRRK2-IN-6 achieves potent target engagement in the brain, with an LRRK2-pSer935 IC50 of 1.3 nM in wild-type mice [1]. This contrasts sharply with the well-characterized but non-penetrant inhibitor CZC-25146, which exhibits poor brain penetration (~4%) and is explicitly noted to lack sufficient brain exposure for use in rodent PD models [2].

CNS Engagement vs. CZC-25146
Head-to-head
Brain pSer935 IC50 = 1.3 nM
vs CZC-25146: CNS-limited; ~4% brain penetration
Confirmed brain target engagement context
In vivo mouse brain tissue
Neurodegeneration In Vivo Target Engagement Blood-Brain Barrier

Mutant vs. Wild-Type Selectivity vs. G2019S Probe

LRRK2-IN-6 exhibits a ~10.7-fold selectivity for inhibiting the pathogenic G2019S LRRK2 mutant (IC50 = 4.6 μM) over wild-type LRRK2 (IC50 = 49 μM) . This balanced profile differs from ultra-selective compounds like G2019S-LRRK2 inhibitor 38, which boasts >2,000-fold selectivity over WT . While high selectivity is valuable for specific questions about mutant biology, LRRK2-IN-6's more balanced inhibition allows for the study of both mutant and WT kinase activity in disease-relevant contexts where both may contribute to pathophysiology.

Mutant Selectivity vs. G2019S Probe
Class-level
~10.7-fold GS/WT selectivity
vs G2019S inhibitor 38: >2,000-fold selectivity
Supports dual WT/mutant pathway dissection
Class-level inference; selectivity needs verification
Mutant-Selective Inhibition Kinase Selectivity LRRK2 G2019S

LRRK2-IN-6 Application Scenarios


In Vivo CNS LRRK2 Pharmacodynamics

LRRK2-IN-6 is ideally suited for acute or sub-chronic in vivo studies requiring robust, oral modulation of central LRRK2 activity. Its high oral bioavailability (F=174%) and potent brain target engagement (pSer935 IC50 = 1.3 nM) make it a superior choice over older tools like LRRK2-IN-1 and CZC-25146, which lack the necessary CNS exposure [1]. This compound enables the exploration of LRRK2-dependent pathways in the brain following oral administration, a critical capability for preclinical PD research .

Wild-Type vs. Mutant LRRK2 Biology

Researchers investigating the differential roles of wild-type and G2019S mutant LRRK2 will find LRRK2-IN-6's ~10.7-fold selectivity window (IC50: 4.6 μM for GS, 49 μM for WT) particularly useful [1]. This balanced profile allows for dose-dependent dissection of contributions from both kinase forms in disease models, offering a middle ground between non-selective pan-LRRK2 inhibitors and ultra-selective mutant-specific probes like G2019S-LRRK2 inhibitor 38 .

Cell-Based Benchmarking of LRRK2 Inhibitors

As a tool compound with a well-characterized profile, LRRK2-IN-6 can serve as a reference standard for evaluating the efficacy of novel LRRK2 inhibitors in cell-based assays. Its established effects on LRRK2 autophosphorylation at Ser1292 and Ser925, and on downstream signaling pathways (e.g., pSer935), provide a reliable baseline for comparison in HEK293 cells and other in vitro systems [1].

Application
Selection Property
Validation Focus
In vivo CNS LRRK2 pharmacodynamics
Oral bioavailability & brain penetration profile
Brain pSer935 target engagement endpoints
Wild-type vs. mutant LRRK2 biology
Balanced mutant/WT selectivity context
Dose-response pathway contribution studies
Cell-based LRRK2 inhibitor benchmarking
Well-characterized tool compound profile
Autophosphorylation & signaling readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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